molecular formula C11H15N3O B1491157 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine CAS No. 2097997-31-2

6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine

Cat. No.: B1491157
CAS No.: 2097997-31-2
M. Wt: 205.26 g/mol
InChI Key: GGPSBAHYPGMCIV-UHFFFAOYSA-N
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Description

6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is an intriguing compound with potential applications in various scientific fields. Characterized by a unique fusion of furan, pyrrolidine, and pyridine moieties, this compound offers a versatile framework for exploring chemical reactivity and biological interactions.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine often involves multi-step processes. A common approach starts with the construction of the tetrahydrofuran (THF) ring, followed by the formation of the pyrrolidine moiety and finally, the introduction of the pyridine ring. Key steps typically include cyclization, nucleophilic substitution, and amination reactions, conducted under controlled temperature and pH conditions.

Industrial production methods: In industrial settings, the production scales up using continuous flow synthesis or batch reactors, ensuring high purity and yield. Automation and process optimization play crucial roles in minimizing production time and cost.

Chemical Reactions Analysis

Types of reactions it undergoes: 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine can undergo a variety of reactions including oxidation, reduction, and substitution.

Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Conditions often involve ambient temperatures, mild acidic or basic environments, and solvents such as dichloromethane or ethanol.

Major products formed: Major products depend on the reaction type, but may include hydroxylated derivatives, hydrogenated compounds, and substituted analogs with diverse functional groups.

Scientific Research Applications

6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine has multifaceted applications across several domains:

  • Chemistry: Utilized as an intermediate in organic synthesis and in the development of new materials.

  • Biology: Explored for its potential as a ligand in biochemical studies and as a scaffold in drug design.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects against various diseases.

  • Industry: Used in the synthesis of advanced polymers and fine chemicals.

Mechanism of Action

The mechanism by which 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition. The pathways involved often include signal transduction cascades and metabolic networks, influencing cellular functions.

Comparison with Similar Compounds

When compared with similar compounds like 5-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridine or 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinamide, 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine stands out due to its unique amine group, which enhances its reactivity and binding affinity in biological systems. The distinct electronic and steric properties of its structure also contribute to its specificity in chemical reactions and interactions.

Properties

IUPAC Name

6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-1-2-11(13-3-10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPSBAHYPGMCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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